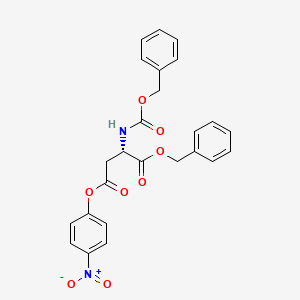

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

Description

This compound is an L-aspartic acid derivative featuring three critical functional groups:

- 1-O-benzyl ester: A stable protecting group requiring hydrogenolysis for removal.

- 4-O-(4-nitrophenyl) ester: A reactive leaving group facilitating aminolysis in peptide synthesis.

- (2S)-2-(phenylmethoxycarbonylamino): A benzyloxycarbonyl (Z) group protecting the α-amino group, removable via hydrogenolysis.

Its structure (C₃₂H₃₀N₂O₉; molecular weight 610.59 g/mol) positions it as a key intermediate in solid-phase peptide synthesis (SPPS), particularly for introducing aspartic acid residues with orthogonal protection strategies.

Properties

Molecular Formula |

C25H22N2O8 |

|---|---|

Molecular Weight |

478.4 g/mol |

IUPAC Name |

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate |

InChI |

InChI=1S/C25H22N2O8/c28-23(35-21-13-11-20(12-14-21)27(31)32)15-22(24(29)33-16-18-7-3-1-4-8-18)26-25(30)34-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1 |

InChI Key |

HJTHSJRWEXIILP-QFIPXVFZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials and Intermediates

Preparation Methods

Protection of the Amino Group

- The amino group on the butanedioic acid derivative is protected by reaction with phenylmethoxycarbonyl chloride (Cbz-Cl) or similar reagents to form the phenylmethoxycarbonylamino moiety.

- This step ensures that the amino group remains inert during subsequent esterification reactions.

- Typical conditions: base (e.g., NaHCO3 or triethylamine), organic solvent (e.g., dichloromethane), 0 °C to room temperature.

Selective Esterification of Carboxyl Groups

- The butanedioic acid derivative bearing the protected amino group has two carboxyl groups that can be esterified.

- Selective esterification is achieved by controlled reaction with benzyl alcohol and 4-nitrophenol under activation conditions.

- Activation methods include:

- Carbodiimide coupling agents (e.g., DCC, EDC) with catalytic DMAP.

- Acid chlorides or anhydrides formation followed by alcoholysis.

- Reaction conditions are optimized to favor esterification at the 1-position with benzyl alcohol and at the 4-position with 4-nitrophenol.

Use of Coupling Reagents and Catalysts

- Carbodiimide-mediated coupling is common, where the carboxyl group is activated to an O-acylurea intermediate, which then reacts with the alcohol.

- Addition of catalytic 4-dimethylaminopyridine (DMAP) accelerates the esterification.

- Triethylamine or similar bases are used to neutralize generated acids.

Purification

- The reaction mixture is typically worked up by aqueous extraction, washing with toluene or other solvents to remove impurities.

- The product is purified by recrystallization or chromatography.

- Drying under vacuum at moderate temperatures (40–45 °C) yields the final ester compound.

Example Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | Phenylmethoxycarbonyl chloride, base, DCM, 0 °C to RT | >90% (typical) | Formation of Cbz-protected amino acid |

| Esterification (1-O-benzyl) | Benzyl alcohol, DCC, DMAP, DCM, RT, 12–24 h | 50–70% | Selective esterification at 1-position |

| Esterification (4-O-(4-nitrophenyl)) | 4-Nitrophenol, DCC, DMAP, DCM, RT, 12–24 h | 40–65% | Esterification at 4-position with nitrophenyl |

| Purification | Washing with toluene, vacuum drying at 40–45 °C | - | Removal of impurities and drying |

Analytical Characterization

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of benzyl and nitrophenyl esters, as well as the carbamate protecting group.

- Mass Spectrometry : Molecular ion peaks consistent with the esterified product.

- IR Spectroscopy : Ester carbonyl stretches (~1735 cm^-1), nitro group peaks (~1520 and 1345 cm^-1), and carbamate peaks.

- Melting Point and Purity : Determined by DSC and HPLC.

Summary Table of Preparation Steps

| Step No. | Operation | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Amino group protection | Phenylmethoxycarbonyl chloride, base | 0 °C to RT, DCM | Cbz-protected amino acid |

| 2 | 1-O-Benzyl ester formation | Benzyl alcohol, DCC, DMAP | RT, 12–24 h, DCM | Benzyl ester at 1-position |

| 3 | 4-O-(4-nitrophenyl) ester formation | 4-Nitrophenol, DCC, DMAP | RT, 12–24 h, DCM | Nitrophenyl ester at 4-position |

| 4 | Purification | Toluene washes, vacuum drying | 40–45 °C | Pure final compound |

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzene derivatives, while reduction may yield aniline derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its interactions with biological molecules.

Medicine: Potential use in drug development due to its unique structural properties.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with molecular targets through its functional groups. The benzyl and nitrophenyl groups can participate in various binding interactions, while the phenylmethoxycarbonylamino group can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate (CAS 26048-69-1)

- Key Differences: Amino Protection: The tert-butoxycarbonyl (Boc) group replaces the Z group. Boc is acid-labile (removed with trifluoroacetic acid), whereas the Z group requires hydrogenolysis. Reactivity: Boc’s stability under basic conditions makes it preferable for stepwise SPPS, while the Z group offers compatibility with acid-sensitive substrates .

- Shared Features :

- Both compounds utilize the 4-nitrophenyl ester as a reactive leaving group and the benzyl ester for carboxyl protection.

Benzyloxycarbonyl-L-alanine p-nitrophenyl ester (CAS 1168-87-2)

- Key Differences :

- Shared Features: Both employ the Z group for amino protection and 4-nitrophenyl ester for activation.

L-Valine, N-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester (CAS 10512-93-3)

- Key Differences: Amino Acid: Valine’s branched side chain alters steric and electronic properties compared to aspartic acid. Protection Scheme: Single Z group without carboxyl protection, limiting orthogonal strategies .

- Shared Features :

- Use of 4-nitrophenyl ester for efficient coupling.

L-Lysine, N²-[(1,1-dimethylethoxy)carbonyl]-N⁶-[(phenylmethoxy)carbonyl]-, 4-nitrophenylester (CAS 2389-46-0)

- Key Differences: Dual Protection: Boc and Z groups protect ε- and α-amino groups, enabling selective deprotection. Amino Acid: Lysine’s ε-amino group introduces additional reactivity .

- Shared Features :

- 4-nitrophenyl ester as a leaving group.

Comparative Data Table

| Compound (CAS) | Amino Acid | Amino Protection | Carboxyl Protection | Key Reactivity Features |

|---|---|---|---|---|

| Target Compound (N/A) | Aspartic | Z (Cbz) | 1-O-benzyl, 4-O-4-NP | Orthogonal deprotection (H₂ vs. base) |

| 26048-69-1 | Aspartic | Boc | 1-O-4-NP, 4-O-benzyl | Acid-labile Boc; base-stable esters |

| 1168-87-2 | Alanine | Z (Cbz) | 4-NP ester | Simplified backbone; single ester |

| 10512-93-3 | Valine | Z (Cbz) | None | Limited protection strategy |

| 2389-46-0 | Lysine | Boc (N²), Z (N⁶) | 4-NP ester | Dual protection for selective deprotection |

Abbreviations: 4-NP = 4-nitrophenyl; Cbz = benzyloxycarbonyl; Boc = tert-butoxycarbonyl.

Q & A

Basic Questions

Q. What is the synthetic pathway for 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate?

- Methodology : The compound is synthesized through sequential protection and activation steps. First, the amino group of (2S)-2-aminobutanedioic acid is protected with benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). The 1-O-benzyl ester is introduced using benzyl bromide in the presence of a base like K₂CO₃. Finally, the 4-O-(4-nitrophenyl) ester is formed by reacting the free carboxylic acid with 4-nitrophenol and a coupling agent (e.g., DCC/DMAP) .

Q. How does the 4-nitrophenyl group enhance reactivity in coupling reactions?

- Mechanistic Insight : The 4-nitrophenyl ester acts as an activated leaving group due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic acyl substitution. This activation facilitates efficient peptide bond formation under mild conditions (e.g., room temperature, neutral pH) without requiring strong acids or bases .

Q. What analytical techniques confirm the structure and purity of this compound?

- Characterization Methods :

Advanced Research Questions

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

- Application : The 4-nitrophenyl ester serves as an activated intermediate for coupling amino acids to resin-bound peptides. In SPPS, the ester reacts with the N-terminal amine of a growing peptide chain, releasing 4-nitrophenol as a byproduct. The Cbz group is stable under basic conditions but can be removed via hydrogenolysis (H₂/Pd-C) for subsequent couplings .

Q. What factors optimize coupling efficiency using this compound?

- Optimization Parameters :

Q. How do temperature and pH affect the stability of this compound?

- Stability Profile :

- Storage : Stable at –20°C in anhydrous DMF or DCM for >6 months.

- Decomposition : Rapid hydrolysis occurs above pH 8 (e.g., in aqueous NaHCO₃) or at temperatures >40°C. Kinetic studies show a half-life of 2 hr at pH 7.4 and 25°C .

Q. How do literature reports address contradictions in synthetic yields?

- Resolution of Discrepancies : Disparities in yields (40–85%) arise from variations in activating agents (DCC vs. EDCI) or solvent purity. For reproducibility, use freshly distilled DCM and pre-activated 4-nitrophenol. Trace water content >0.1% reduces yields by promoting hydrolysis .

Q. What are the advantages of the Cbz group compared to Fmoc/Boc in peptide synthesis?

- Protecting Group Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.